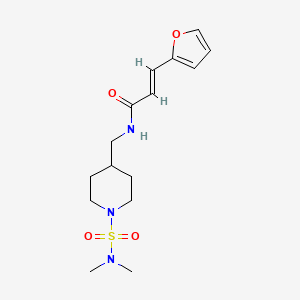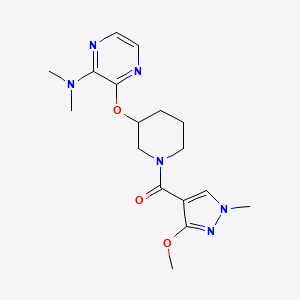
(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H24N6O3 and its molecular weight is 360.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transformations of Pyrazine Derivatives
Research by Kolar et al. (1996) on transformations of the pyrido[1,2-a]pyrazine ring system into various heterocyclic compounds highlights the synthetic versatility of pyrazine derivatives for creating bioactive molecules, which could imply the use of similar strategies for the compound for developing novel therapeutic agents (Kolar, Tiŝler, & Pizzioli, 1996).
Molecular Interaction Studies
Another study by Shim et al. (2002) focused on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insight into the conformational analysis and pharmacophore models of pyrazole derivatives. This suggests potential research applications of the given compound in studying receptor-ligand interactions and developing receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Anticancer Evaluation
Gouhar and Raafat (2015) synthesized and evaluated pyrazole and oxazole derivatives for anticancer activities. The synthetic strategies and biological evaluation methods discussed could be relevant for assessing the anticancer potential of the compound of interest (Gouhar & Raafat, 2015).
Antibacterial and Antioxidant Activities
The synthesis and evaluation of pyrazole derivatives for antibacterial and antioxidant activities, as explored by Lynda (2021), suggest that similar compounds, including the one , could be studied for their potential as antimicrobial and antioxidant agents (Lynda, 2021).
Synthesis and Antimicrobial Activity
The synthesis and study of nicotinic acid hydrazide derivatives for antimicrobial activity by Sidhaye et al. (2011) demonstrate the interest in pyrazole derivatives for developing new antimicrobial agents, which could include exploring the activities of the specified compound (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).
properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-21(2)14-16(19-8-7-18-14)26-12-6-5-9-23(10-12)17(24)13-11-22(3)20-15(13)25-4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIFWNRXIUGIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2564112.png)
![N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2564114.png)
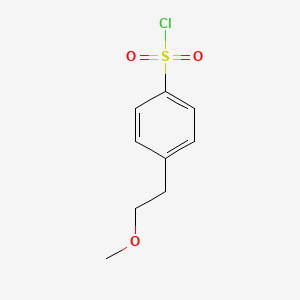
![2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2564117.png)
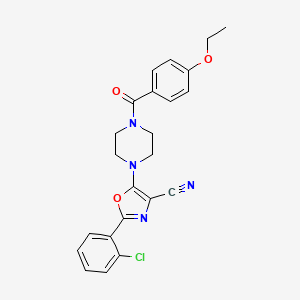



![3-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2564124.png)
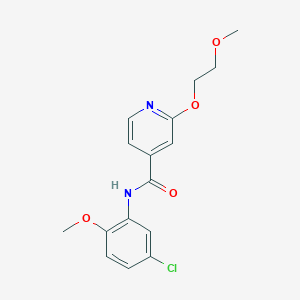
![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B2564131.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2564133.png)
![4-Methylbicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B2564134.png)
